molecular formula C10H14N2O B7854469 Urea, 1-benzyl-3-ethyl- CAS No. 61843-91-2

Urea, 1-benzyl-3-ethyl-

Cat. No.: B7854469
CAS No.: 61843-91-2
M. Wt: 178.23 g/mol
InChI Key: JUEFDVSMEHYRSK-UHFFFAOYSA-N
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Description

Urea, 1-benzyl-3-ethyl- is an organic compound with the molecular formula C10H14N2O It is a derivative of urea, featuring a benzyl group and an ethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea, 1-benzyl-3-ethyl- can be synthesized through the reaction of benzylamine with ethyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as dichloromethane. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_5\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCONH}\text{C}_2\text{H}_5 ]

Industrial Production Methods: In an industrial setting, the synthesis of Urea, 1-benzyl-3-ethyl- may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Urea, 1-benzyl-3-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the urea moiety into amine derivatives.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products:

    Oxidation: Products may include benzylurea derivatives with higher oxidation states.

    Reduction: Products may include benzylamine derivatives.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

Urea, 1-benzyl-3-ethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Urea, 1-benzyl-3-ethyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit specific enzymes or modulate receptor activity.

Comparison with Similar Compounds

    1-Benzyl-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.

    1-Benzyl-3-phenylurea: Features a phenyl group instead of an ethyl group.

    1-Benzyl-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of an ethyl group.

Uniqueness: Urea, 1-benzyl-3-ethyl- is unique due to the presence of both benzyl and ethyl groups, which confer specific chemical and physical properties

Properties

IUPAC Name

1-benzyl-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-11-10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEFDVSMEHYRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210827
Record name Urea, 1-benzyl-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61843-91-2
Record name Urea, 1-benzyl-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061843912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-benzyl-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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